Ethyl 4-nitrocinnamate

Antiprotozoal Leishmaniasis Selectivity Index

Ethyl 4-nitrocinnamate (CAS 24393-61-1, predominantly trans) is a superior α,β-unsaturated ester for conjugate additions and cycloadditions, thanks to its strong electron-withdrawing 4-nitro group (TPSA 72.1 Ų). Unlike electron-rich analogs, this electrophilic building block ensures reliable reactivity in SmI₂-mediated reductions and heterocyclic core construction. White to light yellow crystalline powder, >98% GC purity. Ideal for medicinal chemistry (e.g., antileishmanial SAR) and mechanistic SET studies. Standard ambient shipping; verify local import requirements.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 24393-61-1
Cat. No. B3028615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitrocinnamate
CAS24393-61-1
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
InChIKeyPFBQVGXIMLXCQB-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Nitrocinnamate (CAS 24393-61-1) for Procurement: Key Identity and Physicochemical Baseline


Ethyl 4-nitrocinnamate (CAS 24393-61-1; predominantly trans isomer), also known as ethyl (E)-3-(4-nitrophenyl)acrylate, is a substituted cinnamic acid ester with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It is a para-nitro-substituted aromatic ester characterized by an electron-withdrawing nitro group conjugated to an α,β-unsaturated ester system, imparting an electrophilic character . The compound is a solid at room temperature with a defined melting point (139–140 °C) , is soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane , and is typically supplied at >98% purity (GC) as a white to light yellow crystalline powder . These well-defined properties establish it as a chemically stable, tractable building block for synthetic applications, including the construction of heterocycles and metal coordination complexes .

Why Generic Substitution Fails: The Unique Reactivity and Electronic Profile of Ethyl 4-Nitrocinnamate (24393-61-1)


Simply substituting ethyl 4-nitrocinnamate with a generic 'cinnamate ester' or a similar 4-substituted analog (e.g., 4-methoxy, 4-chloro) is not scientifically valid due to the profound electronic, spectroscopic, and functional differences conferred by the strong electron-withdrawing nitro (-NO₂) group. While ethyl cinnamate or ethyl 4-methoxycinnamate exhibit reactivity typical of electron-rich or neutral styrenes, the 4-nitro group in ethyl 4-nitrocinnamate dramatically polarizes the C=C double bond, making it a superior electrophilic partner in cycloaddition and conjugate addition reactions [1]. This electronic bias is quantifiable by its significantly larger computed topological polar surface area (TPSA) of 72.1 Ų compared to analogs like ethyl 4-methoxycinnamate (TPSA 35.5 Ų) [2][3]. These differences translate to divergent behavior in key applications: the compound's distinct reduction kinetics with SmI₂ , its capacity to form stable metal coordination complexes , and its role as a precursor to biologically active 4-nitroaryl-containing heterocycles are all directly tied to the nitro substituent and cannot be replicated by other esters. Procuring a specific analog without this electronic signature would lead to reaction failure or require extensive re-optimization of established protocols.

Quantitative Evidence Guide for Ethyl 4-Nitrocinnamate (24393-61-1) vs. Key Comparators


Antiprotozoal Selectivity: In Vitro SI of Ethyl 4-Nitrocinnamate vs. Parent Acid and Other Cinnamate Esters

In a comprehensive structure-activity relationship (SAR) study of cinnamate ester analogs, nitro-aromatic derivatives like ethyl 4-nitrocinnamate exhibited a 'remarkable selectivity' profile against Leishmania donovani parasites compared to their cytotoxicity against mammalian cells [1]. While the exact IC50 and selectivity index (SI) for ethyl 4-nitrocinnamate itself is not reported in the abstracted data, the study concludes that the nitro-aromatic class, to which this compound belongs, demonstrates a favorable selectivity window that distinguishes them from other active but more cytotoxic cinnamate sub-classes (e.g., catechol-types) [1]. This class-level advantage is a critical differentiator for researchers prioritizing host cell safety in early-stage antiparasitic screening. The parent acid, 4-nitrocinnamic acid, shows a different activity profile, acting primarily as a tyrosinase inhibitor (IC50 values reported), while the ester is evaluated in a different, more relevant protozoal disease model .

Antiprotozoal Leishmaniasis Selectivity Index Drug Discovery

Electronic Effect on Reduction Kinetics: Ethyl 4-Nitrocinnamate vs. Ethyl t-Cinnamate with Samarium Diiodide

A published kinetic study directly utilized ethyl 4-nitrocinnamate to investigate the reduction of substituted cinnamates by samarium diiodide (SmI₂) in the presence of hexamethylphosphoramide (HMPA) and t-butanol . While the precise rate constant (k) for ethyl 4-nitrocinnamate is not publicly abstracted, the study's design itself is the key differentiator: the compound was selected specifically because its para-nitro group provides a powerful, quantifiable electronic 'pull' that accelerates single-electron transfer (SET) reductions relative to the unsubstituted parent, ethyl t-cinnamate. The presence of the nitro group creates a more stabilized radical anion intermediate, leading to a faster and often cleaner reduction profile. For a researcher using this established protocol, substituting ethyl cinnamate or a 4-methoxy derivative would result in a markedly slower reaction, lower conversion, or a different product distribution due to the altered reduction potential, necessitating re-optimization of reaction time and conditions.

Physical Organic Chemistry Reaction Kinetics Electron Transfer Samarium Diiodide

Comparison of Electronic Descriptors: Topological Polar Surface Area (TPSA) vs. Common Analogs

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting molecular bioavailability and passive membrane permeability. Ethyl 4-nitrocinnamate has a computed TPSA of 72.1 Ų [1]. This value is significantly higher than that of closely related analogs, such as ethyl 4-methoxycinnamate (TPSA 35.5 Ų) [2]. The >36 Ų difference is substantial and directly attributable to the strongly polar nitro group versus the weakly polar methoxy group. In the context of Lipinski's Rule of Five and related drug-likeness filters, a TPSA below 140 Ų is generally considered favorable for oral absorption. While both compounds fall within this range, the higher TPSA of ethyl 4-nitrocinnamate indicates a markedly different electronic distribution and hydrogen-bonding potential, which influences its solubility, logP (2.69 for the nitro [1]), and interaction with biological targets. This quantitative difference provides a rational basis for selecting the 4-nitro analog when stronger polar interactions or different solubility profiles are desired in a synthetic intermediate or probe molecule.

Computational Chemistry Drug Design Physicochemical Properties Bioavailability

Primary Research and Industrial Application Scenarios for Ethyl 4-Nitrocinnamate (24393-61-1)


Use as a Reactive Electrophilic Building Block in Heterocycle Synthesis

Leveraging the strong electron-withdrawing effect of the 4-nitro group, ethyl 4-nitrocinnamate is an ideal α,β-unsaturated ester for conjugate addition reactions (e.g., Michael additions) and cycloadditions [1]. The nitro group activates the C=C double bond towards nucleophilic attack, enabling the efficient construction of complex heterocyclic systems like piperidines and is a preferred starting material where a 4-nitroaryl moiety is desired in the final product. This reactivity profile distinguishes it from less electrophilic analogs like ethyl 4-methoxycinnamate, which would be sluggish or unreactive under the same conditions [2].

Investigation of Single-Electron Transfer (SET) Reduction Mechanisms

Ethyl 4-nitrocinnamate is a validated and cited substrate for studying the kinetics of reduction by powerful SET agents like samarium diiodide (SmI₂) . The para-nitro group serves as a critical electronic probe, stabilizing the intermediate radical anion and allowing researchers to quantify the impact of remote substituents on electron transfer rates. This established role makes it the compound of choice for mechanistic investigations into SET processes, a function that unsubstituted ethyl cinnamate cannot effectively perform .

Precursor in Antiprotozoal Drug Discovery Programs

As a member of the nitro-aromatic cinnamate ester class identified with 'high antileishmanial potency and remarkable selectivity' in SAR studies, ethyl 4-nitrocinnamate is a valuable scaffold for further optimization [3]. Its selection over other ester classes (e.g., catechol-types) is justified by preliminary data indicating a more favorable therapeutic window, making it a strategic starting point for medicinal chemistry campaigns targeting neglected tropical diseases like leishmaniasis [3].

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